7,8-Diallyloxy-4-methylcoumarin
Overview
Description
7,8-Diallyloxy-4-methylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with allyloxy groups at the 7 and 8 positions and a methyl group at the 4 position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Diallyloxy-4-methylcoumarin typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with phloroglucinol to form 4-methylcoumarin.
Allylation: The 4-methylcoumarin is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7,8-Diallyloxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarins or other reduced forms.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyloxy groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrocoumarins and other reduced forms.
Substitution Products: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7,8-Diallyloxy-4-methylcoumarin is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Medicine: Research has shown that coumarin derivatives, including this compound, possess therapeutic potential. They are investigated for their anti-inflammatory, anticoagulant, and neuroprotective effects .
Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and sensors. Its fluorescence properties make it suitable for applications in imaging and detection technologies .
Mechanism of Action
The mechanism of action of 7,8-Diallyloxy-4-methylcoumarin involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its protective effects.
Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
- 7,8-Dihydroxy-4-methylcoumarin
- 7-Diethylamino-4-methylcoumarin
- 7-Azido-4-methylcoumarin
- 5,7-Dihydroxy-4-methylcoumarin
Comparison:
- 7,8-Dihydroxy-4-methylcoumarin: This compound has hydroxyl groups instead of allyloxy groups, which affects its solubility and reactivity. It is known for its antioxidant and anti-inflammatory properties .
- 7-Diethylamino-4-methylcoumarin: The presence of a diethylamino group enhances its fluorescence properties, making it useful in imaging applications .
- 7-Azido-4-methylcoumarin: The azido group introduces reactivity towards click chemistry, allowing for bioconjugation and labeling applications .
- 5,7-Dihydroxy-4-methylcoumarin: This compound has hydroxyl groups at different positions, influencing its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-7,8-bis(prop-2-enoxy)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-4-8-18-13-7-6-12-11(3)10-14(17)20-15(12)16(13)19-9-5-2/h4-7,10H,1-2,8-9H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOWNZWCWIXGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OCC=C)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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